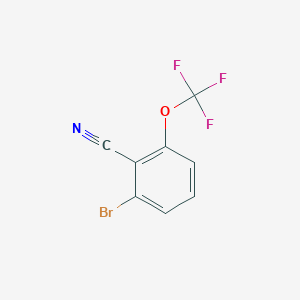

2-Bromo-6-(trifluoromethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJQBUQGBXAPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for 2 Bromo 6 Trifluoromethoxy Benzonitrile

Overview of Synthetic Pathways to Halogenated Benzonitriles with Trifluoromethoxy Moieties

The construction of halogenated benzonitriles bearing trifluoromethoxy groups hinges on the sequential and controlled introduction of three distinct functionalities: the nitrile (-C≡N), the trifluoromethoxy (-OCF3), and the halogen (in this case, bromine). The order of these introductions is critical and dictated by the directing effects of the substituents and the robustness of the functional groups to subsequent reaction conditions.

The nitrile group is a versatile functional unit in organic synthesis, and several methods exist for its incorporation into an aromatic ring. numberanalytics.com These can be broadly categorized as direct or stepwise approaches.

Direct Introduction: Direct cyanation of an aryl halide is a common strategy. The Rosenmund-von Braun reaction, for instance, utilizes copper(I) cyanide to convert aryl halides into the corresponding aromatic nitriles. fiveable.me Transition metal-catalyzed reactions, particularly with palladium catalysts, have modernized this approach, allowing for milder conditions and a broader substrate scope. numberanalytics.com

Stepwise Introduction: Stepwise methods typically involve the transformation of an existing functional group into a nitrile.

From Anilines (Sandmeyer Reaction): This classic method involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. numberanalytics.com

From Aldehydes or Ketones: Aromatic aldehydes can be converted into nitriles through the formation of an oxime, followed by dehydration. google.com A one-pot procedure for this transformation can reduce reaction time and waste. rsc.org

From Amides: The dehydration of primary amides is another effective route. Reagents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) are commonly used for this transformation. libretexts.org For example, 4-bromo-2-(trifluoromethyl)benzamide (B2782503) can be dehydrated to form 4-Bromo-2-(trifluoromethyl)benzonitrile. guidechem.com

From Benzotrichlorides: Aromatic benzotrichlorides can react with ammonia (B1221849) sources to form benzonitriles, often at elevated temperatures. googleapis.com

The choice of method depends on the availability of starting materials and the compatibility of other functional groups present on the aromatic ring.

Table 1: Comparison of Common Nitrile Introduction Methods

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, H⁺, CuCN | Well-established, good for many substitution patterns. numberanalytics.com | Requires handling of potentially unstable diazonium salts; copper waste. |

| Rosenmund-von Braun | Aryl Halide | CuCN | Direct conversion of halides, often high-yielding. fiveable.me | High temperatures often required; stoichiometric copper waste. |

| Amide Dehydration | Primary Amide | SOCl₂, P₂O₅, POCl₃ | Readily available precursors; mild conditions possible. libretexts.org | Requires prior synthesis of the amide. |

| Oxime Dehydration | Aldehyde | Hydroxylamine, then a dehydrating agent (e.g., acid). google.comrsc.org | Accessible from aldehyde precursors; can be a one-pot process. rsc.org | Two-step process unless optimized. |

The trifluoromethoxy (-OCF3) group is highly valued in medicinal chemistry for its unique electronic properties and metabolic stability. mdpi.com However, its incorporation into organic molecules is challenging due to the instability of the corresponding trifluoromethoxide anion. mdpi.com

The -OCF3 group is strongly electron-withdrawing and highly lipophilic. mdpi.combeilstein-journals.org Its synthesis cannot be achieved by simple Williamson ether synthesis-type reactions that are used for methoxy (B1213986) groups. nih.gov Specialized reagents and methods have been developed to achieve trifluoromethoxylation.

Strategies for introducing the -OCF3 group onto aromatic rings include:

Electrophilic Trifluoromethoxylation: This approach is rare. One example involves the use of O-(trifluoromethyl)dibenzofuranium salts, which can react with phenols. nih.gov

Nucleophilic Trifluoromethoxylation: Reagents like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) can act as a source of the OCF3 anion, but it is a poor nucleophile. beilstein-journals.org

Radical Trifluoromethoxylation: Many modern methods rely on radical pathways. Hypervalent iodine reagents, such as the Togni reagent, can generate a CF3 radical, though O-trifluoromethylation of phenols with these reagents can be inefficient due to competing C-trifluoromethylation. nih.gov

From Phenols: The most common precursors for aryl trifluoromethyl ethers are phenols. The transformation often requires harsh conditions, such as reaction with carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction).

Intramolecular Migration: Recent advances have demonstrated intramolecular C-H trifluoromethoxylation, where an OCF3 group migrates from a nitrogen atom to an ortho position on the aromatic ring. rsc.orgnih.gov Mechanistic studies suggest this migration proceeds via the heterolytic cleavage of the N–OCF3 bond to form a short-lived ion pair, which then recombines. nih.govnih.gov

Given the electron-withdrawing nature of the nitrile and bromo substituents, the aromatic ring in a precursor to 2-Bromo-6-(trifluoromethoxy)benzonitrile would be deactivated, making the direct introduction of the -OCF3 group via electrophilic substitution challenging. A more plausible strategy would involve the trifluoromethoxylation of a corresponding phenol (B47542) derivative.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the aromatic ring. researchgate.net Both the nitrile (-CN) and trifluoromethoxy (-OCF3) groups are deactivating and meta-directing for electrophilic aromatic substitution due to their strong electron-withdrawing nature. beilstein-journals.org

When a benzonitrile (B105546) derivative is subjected to bromination, the incoming electrophile (Br+) is directed to the meta position relative to the nitrile group. libretexts.org Similarly, trifluoromethoxybenzene undergoes electrophilic substitution more slowly than benzene (B151609), with the electrophile directed to the ortho and para positions, but the strong inductive electron-withdrawing effect deactivates the ring. beilstein-journals.org

In a molecule containing both a nitrile and a trifluoromethoxy group, the directing effects would be complex. For the synthesis of this compound, the bromine atom is positioned ortho to both the nitrile and the trifluoromethoxy groups. This substitution pattern is not readily achieved through a standard electrophilic bromination of 2-(trifluoromethoxy)benzonitrile, as both groups would direct an incoming electrophile to other positions (meta to CN, ortho/para to OCF3, but with the ring being highly deactivated).

Therefore, achieving this specific regiochemistry often requires alternative strategies:

Directed Ortho Metalation (DoM): A directing group can be used to deprotonate the ortho position with a strong base, followed by quenching with an electrophilic bromine source (e.g., Br2 or NBS).

Sandmeyer Reaction: An appropriately substituted aniline (B41778), such as 2-amino-6-(trifluoromethoxy)benzonitrile, can be converted to the target bromo-compound via diazotization followed by treatment with copper(I) bromide. This approach precisely controls the position of the bromine atom. A similar Sandmeyer-type reaction is used to synthesize 2-bromo-6-fluorobenzonitrile (B1362393) from 2-amino-6-fluorobenzonitrile (B142694). chemicalbook.com

Halogen Dance Reaction: Under certain basic conditions, a halogen atom on an aromatic ring can migrate to a more thermodynamically stable position.

Given the substitution pattern, a Sandmeyer reaction starting from a corresponding aniline precursor is one of the most reliable methods to ensure the desired regioselectivity.

Advanced Synthetic Approaches and Methodological Developments Relevant to this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. These approaches are highly relevant to the synthesis of polysubstituted aromatics like this compound.

Transition-metal catalysis, particularly using palladium, has become a cornerstone of C-C and C-heteroatom bond formation. youtube.com These reactions could be employed to assemble the this compound scaffold.

Potential Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. mdpi.com While not directly forming one of the three key functional groups of the target molecule, it could be used to build a complex aromatic precursor which is then further functionalized.

Palladium-Catalyzed Cyanation: An aryl halide or triflate can be converted to a nitrile using a cyanide source (e.g., Zn(CN)2 or KCN) and a palladium catalyst. This could be a method to introduce the nitrile group onto a pre-brominated and trifluoromethoxylated ring.

Buchwald-Hartwig Amination: This reaction could be used to synthesize an aniline precursor necessary for a subsequent Sandmeyer reaction. For example, a dibromo-trifluoromethoxy-benzene could be selectively aminated.

C-F Bond Activation: Recent advances have shown that palladium can catalyze cross-coupling reactions involving the activation of C-F bonds, particularly in electron-deficient aryl fluorides. rsc.org This opens up possibilities for using fluorinated precursors in novel ways.

A plausible palladium-catalyzed route could involve starting with a di-halogenated precursor, such as 1,3-dibromo-2-(trifluoromethoxy)benzene. One bromine atom could be selectively converted into a nitrile group via palladium-catalyzed cyanation, yielding the final product. The challenge lies in achieving selective reaction at one of the two bromine sites.

Table 2: Examples of Relevant Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Relevance to Target Synthesis |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl | Building a complex aromatic core before functional group installation. mdpi.comnih.gov |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate + Cyanide Source | Pd(0) or Pd(II) catalyst, Ligand | Aryl-CN | Direct introduction of the nitrile group onto a pre-functionalized ring. numberanalytics.com |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand, Base | Aryl-N | Synthesis of an aniline precursor for a subsequent Sandmeyer bromination. |

| Hiyama Coupling | Aryl Halide + Organosilane | Pd catalyst, Fluoride activator (e.g., TBAF) | Aryl-Aryl | Alternative to Suzuki coupling, useful for specific substrates. researchgate.net |

While powerful, transition-metal catalysts can be expensive and traces may remain in the final product, which is a concern in pharmaceutical applications. This has driven the development of transition-metal-free alternatives. rsc.org

For the synthesis of molecules like this compound, several transition-metal-free strategies could be envisioned:

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups (as is the case here), a leaving group (like a halide) could be displaced by a nucleophile. For instance, a precursor like 2,6-dibromobenzonitrile (B1367187) could potentially react with a source of trifluoromethoxide, although this is challenging.

Base-Catalyzed Reactions: Certain intramolecular cyclizations and rearrangements can be promoted by strong bases without the need for a metal catalyst. nih.gov

Photochemical Methods: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, often enabling transformations that are difficult to achieve thermally. frontiersin.orgnih.gov These reactions can proceed through radical mechanisms or photo-excited states.

Classical Electrophilic Aromatic Substitution: As discussed, traditional methods like nitration followed by reduction, diazotization, and substitution (e.g., Sandmeyer reaction) are inherently transition-metal-free (though copper salts are used stoichiometrically in the Sandmeyer reaction, they are not typically considered catalytic in the modern sense). A synthetic plan starting from o-fluorobenzonitrile and proceeding through nitration, reduction, bromination, deamination, and hydrolysis has been reported for a related compound, 2-bromo-6-fluorobenzoic acid. google.com

Mechanistic investigations into related reactions provide insight. For example, studies on intramolecular C-H trifluoromethoxylation have explored whether the reaction proceeds through radical or ionic pathways. rsc.org Experimental data, including radical trap experiments and Hammett plot analysis, suggest that the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives is a radical process, while the subsequent OCF3-migration step involves a heterolytic cleavage of the N-OCF3 bond. nih.govnih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and extending the methodology to new substrates.

Functionalization of Benzonitrile Scaffolds with Fluorine-Containing Groups through Novel Reactions

The introduction of a trifluoromethoxy (-OCF₃) group onto a benzonitrile scaffold is a critical step in the synthesis of this compound. This process often poses significant synthetic challenges due to the unique reactivity of the trifluoromethoxy group. nih.gov This moiety is highly sought after in medicinal chemistry and materials science for its ability to enhance properties such as lipophilicity and metabolic stability. nih.gov

A notable approach for the ortho-trifluoromethoxylation of aniline derivatives involves the use of electrophilic trifluoromethylating reagents. nih.gov For instance, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as the Togni reagent II, has been successfully employed for this purpose. nih.gov The reaction proceeds by treating an N-aryl-N-hydroxyacetamide with the Togni reagent in the presence of a catalytic amount of a base like cesium carbonate. This leads to the formation of an N-aryl-N-(trifluoromethoxy)amine intermediate, which can then undergo a thermally induced intramolecular rearrangement to yield the ortho-trifluoromethoxylated aniline derivative. nih.govmdpi.com While this method is effective for aniline derivatives, its direct application to benzonitrile scaffolds requires further investigation and potential adaptation.

Another strategy for introducing fluorine-containing groups involves the functionalization of pre-existing aromatic rings. For example, palladium-catalyzed ortho-arylation of benzamides can be followed by a dehydration reaction to yield ortho-arylated benzonitriles. nih.gov This methodology allows for the construction of complex biaryl systems which could subsequently undergo fluorination or trifluoromethoxylation reactions. The choice of the N-alkyl substituent on the benzamide (B126) directing group can influence the reaction outcome, with bulkier groups like cyclohexyl favoring the formation of the benzonitrile product. nih.gov

Recent advancements have also explored mechanochemical methods for the substitution of an aromatic amino group with a trifluoromethoxy functionality. acs.org This solvent-free approach utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to activate the amine, which is then displaced by a trifluoromethoxide source. acs.org This method has shown broad functional group tolerance, including halogens, which is pertinent for the synthesis of bromo-substituted benzonitriles. acs.org

The table below summarizes some novel reagents used for the introduction of fluorine-containing groups onto aromatic rings.

| Reagent/Method | Description | Key Features |

| Togni Reagent II | An electrophilic trifluoromethylating reagent used for the O-trifluoromethylation of N-aryl-N-hydroxylamines. nih.govmdpi.com | Mild reaction conditions; proceeds via an N-aryl-N-(trifluoromethoxy)amine intermediate. nih.govmdpi.com |

| Pyrylium tetrafluoroborate | Used in a mechanochemical protocol to substitute an aromatic amino group with an OCF₃ functionality. acs.org | Solvent-free; broad functional group tolerance. acs.org |

| Oxidative Desulfurization-Fluorination | A general method for the synthesis of aromatic trifluoromethyl ethers from xanthate intermediates. mdpi.com | Wide scope and suitable for industrial scale. mdpi.com |

Synthesis of Key Intermediates and Related Benzonitrile Derivatives for Method Development

The development of a robust synthetic route to this compound is contingent on the efficient preparation of key intermediates and related benzonitrile derivatives. These compounds serve as crucial building blocks and allow for the optimization of reaction conditions.

The synthesis of benzonitriles bearing both bromine and nitrile functionalities is a well-established area of organic synthesis. One common approach involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a bromide. For example, 2-amino-6-fluorobenzonitrile can be treated with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the addition of copper(I) bromide to yield 2-bromo-6-fluorobenzonitrile. chemicalbook.com This precursor is structurally similar to the target molecule and could potentially undergo nucleophilic substitution of the fluorine atom with a trifluoromethoxide source.

Another route to brominated benzonitriles starts from a corresponding benzoic acid. For instance, 4-bromo-2-(trifluoromethyl)benzoic acid can be converted to its acid chloride, which is then reacted with ammonia to form 4-bromo-2-(trifluoromethyl)benzamide. guidechem.com Subsequent dehydration of the amide with a reagent like thionyl chloride yields 4-bromo-2-(trifluoromethyl)benzonitrile. guidechem.com This multi-step process highlights the versatility of functional group interconversions in accessing diverse benzonitrile derivatives.

The table below provides examples of synthetic methods for preparing brominated benzonitrile precursors.

| Starting Material | Reagents | Product |

| 2-Amino-6-fluorobenzonitrile | 1. NaNO₂, HBr2. CuBr | 2-Bromo-6-fluorobenzonitrile chemicalbook.com |

| 4-Bromo-2-(trifluoromethyl)benzoic acid | 1. SOCl₂2. NH₃3. SOCl₂ | 4-Bromo-2-(trifluoromethyl)benzonitrile guidechem.com |

| 3-Hydroxybenzonitrile | Br₂ | Mixture of 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile (B1289251) researchgate.net |

The synthesis of aromatic compounds bearing a trifluoromethoxy group is a key aspect of preparing the target molecule. A classical method involves a chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.orgnih.gov The methoxy group is first converted to a trichloromethoxy group, which is then fluorinated using reagents like antimony trifluoride. beilstein-journals.orgnih.gov

More modern approaches utilize organometallic intermediates. For example, bromo(trifluoromethoxy)benzenes can be readily converted to their corresponding aryllithium species by treatment with butyllithium (B86547) at low temperatures. beilstein-journals.orgnih.gov These highly reactive intermediates can then be trapped with various electrophiles to introduce additional functional groups onto the trifluoromethoxy-substituted aromatic ring. beilstein-journals.orgnih.gov

The direct introduction of the trifluoromethoxy group can also be achieved through nucleophilic substitution. While the trifluoromethoxide anion is a relatively poor nucleophile, it can displace good leaving groups like triflates under mild conditions. beilstein-journals.orgnih.gov The development of trifluoromethoxide transfer reagents, such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), has facilitated these types of transformations. beilstein-journals.orgnih.gov

The following table outlines different methods for the synthesis of trifluoromethoxy-substituted aromatic intermediates.

| Starting Material | Reagents | Product |

| Substituted Anisoles | 1. Cl₂2. SbF₃/SbCl₅ or HF | Aryl trifluoromethyl ethers beilstein-journals.orgnih.gov |

| Bromo(trifluoromethoxy)benzenes | 1. n-BuLi2. Electrophile | Functionalized (trifluoromethoxy)benzenes beilstein-journals.orgnih.gov |

| Primary Triflate Esters | Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) | Aliphatic trifluoromethyl ethers beilstein-journals.orgnih.gov |

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 6 Trifluoromethoxy Benzonitrile

Reactivity Profiles of the Bromo-Substituent in 2-Bromo-6-(trifluoromethoxy)benzonitrile

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic transformations, primarily through nucleophilic displacement and metal-catalyzed cross-coupling reactions.

The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing effects of the ortho-nitrile (-CN) and ortho-trifluoromethoxy (-OCF3) groups. This electronic characteristic makes the bromo-substituent susceptible to nucleophilic aromatic substitution (SNAr) reactions. In an SNAr mechanism, a strong nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The scope of nucleophiles for this reaction is broad and includes alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would yield 2-methoxy-6-(trifluoromethoxy)benzonitrile, while reaction with sodium thiophenoxide would produce the corresponding thioether. The efficiency of these displacement reactions is highly dependent on the reaction conditions, including the choice of solvent and temperature.

The bromo-substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a suitable nucleophilic partner and reductive elimination to afford the final product and regenerate the catalyst. nih.govnih.gov

Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura reaction is widely employed. nih.gov This involves coupling this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups at the 2-position.

Buchwald-Hartwig Amination: The formation of C-N bonds can be achieved through the Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand. This transformation is crucial for the synthesis of various aniline (B41778) derivatives.

Heck and Sonogashira Couplings: Other important C-C bond-forming reactions include the Heck coupling with alkenes and the Sonogashira coupling with terminal alkynes, which introduce vinyl and alkynyl groups, respectively.

The table below summarizes representative cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Cs2CO3 | Biaryl |

| Buchwald-Hartwig | Secondary amine | Pd2(dba)3 / XPhos | NaOtBu | Diaryl amine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | Aryl alkyne |

| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Et3N | Aryl alkene |

Transformations Involving the Nitrile Functionality in this compound

The nitrile group is a versatile functional group that can be converted into various other functionalities or can participate directly in cyclization reactions. libretexts.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic rings. researchgate.net A prominent example is the [3+2] cycloaddition with 1,3-dipoles like azides or nitrilimines to form five-membered heterocycles. nih.govmdpi.com For instance, the reaction with an azide would yield a tetrazole ring, a common scaffold in medicinal chemistry. The regioselectivity of these cycloadditions is governed by the electronic properties of both the nitrile and the dipole. nih.gov The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilic character of the nitrile carbon, influencing the reaction pathway. nih.gov

The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, results in its complete hydrolysis to the corresponding carboxylic acid, 2-bromo-6-(trifluoromethoxy)benzoic acid. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, also leads to hydrolysis. oatext.com Initially, a carboxylate salt is formed along with ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Under milder or controlled conditions, the reaction can sometimes be stopped at the amide stage, affording 2-bromo-6-(trifluoromethoxy)benzamide. researchgate.net

| Reaction | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H3O+, Heat | Amide | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, H2O, Heat | Carboxylate Salt | 2. H3O+ -> Carboxylic Acid |

| Partial Hydrolysis | Controlled conditions (e.g., NaOH in IPA) | - | Amide |

Influence and Reactivity of the Trifluoromethoxy Group in this compound

The trifluoromethoxy (-OCF3) group is a powerful modulator of the molecule's chemical and physical properties. It is one of the strongest electron-withdrawing groups used in medicinal chemistry and organic synthesis. nih.gov

Electronic Effects: The -OCF3 group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. tcichemicals.com This effect significantly decreases the electron density of the aromatic ring, which in turn:

Activates the Bromo-Substituent: As mentioned, it enhances the susceptibility of the C-Br bond to nucleophilic aromatic substitution.

Increases the Acidity of Ring Protons: It makes the aromatic protons more acidic.

Modifies Nitrile Reactivity: It increases the electrophilicity of the nitrile carbon atom, potentially influencing its reactivity in nucleophilic additions and cycloadditions. researchgate.net

Physicochemical and Metabolic Properties: Beyond its electronic influence, the trifluoromethoxy group is known to increase the lipophilicity of molecules. nih.gov This property can enhance membrane permeability, a crucial factor in the design of bioactive compounds. nih.gov Furthermore, the C-F bonds are exceptionally strong, making the trifluoromethoxy group highly stable towards metabolic degradation. nih.gov While the -OCF3 group itself is generally unreactive under common synthetic conditions, its presence is a key strategic element for fine-tuning the electronic and physicochemical properties of the entire molecule. tcichemicals.com

Electronic Effects on Aromatic Reactivity and Regioselectivity

The chemical behavior of this compound is dictated by the interplay of the electronic properties of its three substituents on the aromatic ring: the bromo (-Br), trifluoromethoxy (-OCF3), and cyano (-CN) groups. Each of these groups is electron-withdrawing, which significantly influences the electron density of the benzene ring and, consequently, its reactivity and the orientation of incoming reactants.

The bromo (-Br) and cyano (-CN) groups also contribute to the deactivation of the ring. The bromine atom is an ortho, para-directing deactivator, withdrawing electron density through induction while donating through resonance. The cyano group is a strong deactivator and a meta-director, withdrawing electrons through both inductive and resonance effects.

In this compound, the cumulative effect of these three electron-withdrawing groups makes the aromatic ring exceptionally electron-deficient and thus highly unreactive toward electrophilic attack. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNA r). The regioselectivity of such reactions is governed by the positions activated by the substituents. The cyano and trifluoromethoxy groups strongly activate the positions ortho and para to themselves. Given the substitution pattern, the C4 position (para to the cyano group and ortho to the bromine) and the C5 position (meta to most groups) are potential sites of attack, with the regiochemical outcome depending on the specific nucleophile and reaction conditions.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect (for Electrophilic Substitution) |

|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | ortho, para |

| -OCF3 (Trifluoromethoxy) | Strongly electron-withdrawing (-I) | Electron-donating (+R) | para |

| -CN (Cyano) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | meta |

Stability and Potential for Further Derivatization of the -OCF3 Group

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. nih.gov This robustness is a key characteristic that makes it a valuable substituent in the design of pharmaceuticals and agrochemicals, as it can enhance lipophilicity and resist metabolic degradation. nih.govbeilstein-journals.org

From the perspective of derivatization, the -OCF3 group is generally considered a non-reactive functional handle. Its primary role is to modify the electronic and physicochemical properties of the parent molecule rather than to serve as a site for subsequent reactions. researchgate.net While selective transformations of C-F bonds in the related trifluoromethyl (-CF3) group have been developed under specific conditions, the derivatization of the -OCF3 group itself is notoriously difficult and not a common synthetic strategy. Therefore, its potential for derivatization lies in its ability to act as a stable, directing, and property-modifying group while other, more reactive sites on the molecule undergo transformation.

Investigation of Regioselectivity and Chemoselectivity in Multi-functionalized Transformations

In a multi-functionalized molecule like this compound, chemical transformations must contend with the selective reactivity of one functional group in the presence of others (chemoselectivity) and the specific position of that reaction (regioselectivity). wikipedia.org The choice of reagents and reaction conditions is paramount in controlling the outcome of such transformations. semanticscholar.org

Chemoselectivity : The molecule possesses three main functional sites for transformations: the carbon-bromine bond, the nitrile group, and the aromatic ring itself.

C-Br Bond : The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. nbinno.com Palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings would be expected to occur chemoselectively at this position, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing the bromine atom. nbinno.com

Nitrile Group : The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. These reactions typically require specific and often harsh conditions that must be compatible with the other substituents.

Aromatic Ring : As discussed, the ring is deactivated to electrophilic substitution but activated for nucleophilic aromatic substitution (SNA r).

Regioselectivity : The orientation of the substituents creates a distinct electronic and steric environment that directs potential reactions.

Cross-Coupling : Reactions at the C-Br bond are inherently regioselective to the C2 position where the bromine is located.

Nucleophilic Aromatic Substitution : In an SNA r reaction, an incoming nucleophile would preferentially attack the positions most activated by the electron-withdrawing groups. The C4 position is para to the strongly withdrawing cyano group, making it a likely site for substitution. However, the steric hindrance from the adjacent bromine at C2 and the -OCF3 group at C6 would significantly influence the feasibility and rate of such a reaction. The selection of the nucleophile and reaction conditions would be critical in achieving a desired regiochemical outcome.

Controlling the selectivity in transformations of this compound relies on exploiting the inherent reactivity differences of the functional groups. For instance, employing a palladium catalyst and a boronic acid would selectively target the C-Br bond for a Suzuki coupling, leaving the nitrile and trifluoromethoxy groups untouched. This predictable chemoselectivity makes the compound a useful building block in organic synthesis. nbinno.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Trifluoromethoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and electronic environment of the nuclei within a molecule. For 2-Bromo-6-(trifluoromethoxy)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to reveal the characteristics of the protons on the aromatic ring. The substitution pattern—with substituents at positions 1, 2, and 6—leaves three adjacent protons on the benzene (B151609) ring at positions 3, 4, and 5.

Expected Signals: Three distinct signals would be anticipated in the aromatic region of the spectrum.

Chemical Shifts (δ): The electron-withdrawing nature of the nitrile (-CN), bromo (-Br), and trifluoromethoxy (-OCF₃) groups would shift these proton signals downfield, likely appearing in the range of 7.0 to 8.0 ppm. The proton at position 4 would likely be the most deshielded due to the influence of the adjacent nitrile group.

Spin-Spin Coupling: The adjacent protons would exhibit spin-spin coupling, leading to predictable splitting patterns. The proton at position 4 would be expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), resulting from coupling to the protons at positions 3 and 5. The protons at positions 3 and 5 would each appear as a doublet of doublets due to coupling to their respective neighbors. The magnitude of the coupling constants (J), typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling, would confirm the connectivity of the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.2 - 7.6 | Doublet of Doublets (dd) | Jortho, Jmeta |

| H-4 | ~7.5 - 7.9 | Triplet (t) or dd | Jortho |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the nitrile carbon, and the trifluoromethoxy carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons would appear between approximately 110 and 150 ppm. The carbons directly attached to the electronegative substituents (C-1, C-2, C-6) would show significant shifts. Specifically, C-1 (attached to the nitrile) and C-6 (attached to the -OCF₃ group) would be shifted downfield, while C-2 (attached to bromine) would also be influenced.

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in a distinct region of the spectrum, typically between 115 and 125 ppm.

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF). This signal would likely be observed around 120 ppm, with a large coupling constant characteristic of a C-F bond.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-CN | ~115 - 125 | Singlet |

| Aromatic C-H | ~120 - 135 | Singlet |

| Aromatic C-Br | ~115 - 125 | Singlet |

| Aromatic C-CN | ~110 - 120 | Singlet |

| Aromatic C-OCF₃ | ~145 - 155 | Quartet (²JCF) |

¹⁹F NMR is highly sensitive and provides unambiguous information about the fluorine-containing functional groups.

Chemical Shift: The trifluoromethoxy group (-OCF₃) contains three chemically equivalent fluorine atoms. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic -OCF₃ group typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard.

Coupling Patterns: Since there are no adjacent protons or other fluorine atoms, this signal is expected to be a singlet. Long-range coupling to the aromatic protons or carbons might be observable under high-resolution conditions but would likely not resolve into clear multiplets. The absence of coupling provides strong evidence for the -OCF₃ structure rather than a -CF₂-O-F or other isomeric arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly useful for identifying specific functional groups.

The IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its functional groups.

Nitrile Group (-C≡N): A sharp and strong absorption band corresponding to the C≡N stretching vibration is one of the most characteristic features in the IR spectrum of a nitrile. This band is expected in the region of 2220-2240 cm⁻¹. researchgate.netresearchgate.net In Raman spectroscopy, this vibration also typically gives a strong signal.

Trifluoromethoxy Group (-OCF₃): This group is characterized by very strong and distinct absorption bands associated with the C-F stretching vibrations. rsc.org Symmetrical and asymmetrical C-F stretching modes typically result in a series of intense bands in the 1100-1300 cm⁻¹ region. The C-O stretching vibration associated with this group would also be present, likely near 1000-1100 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. This band is often of medium to strong intensity.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed between 700 and 900 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Trifluoromethoxy (-OCF₃) | C-F Asymmetric Stretch | ~1250 - 1290 | Very Strong |

| Trifluoromethoxy (-OCF₃) | C-F Symmetric Stretch | ~1150 - 1190 | Very Strong |

| Trifluoromethoxy (-OCF₃) | C-O Stretch | ~1000 - 1100 | Strong |

| Aromatic C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

While the benzene ring is rigid, rotation around the C(aryl)-O bond of the trifluoromethoxy group could lead to different conformational isomers. In theory, these different conformers could have slightly different vibrational frequencies. High-resolution vibrational spectroscopy, potentially at low temperatures to isolate conformers, could in principle be used to study this aspect. However, the energy barrier for rotation is likely low, meaning that at room temperature, an average of these conformations would be observed.

Furthermore, in the solid state, intermolecular interactions such as dipole-dipole interactions involving the highly polar nitrile and trifluoromethoxy groups could lead to shifts in vibrational frequencies or the appearance of new bands compared to the gas or solution phase spectra. A detailed analysis comparing spectra from different phases could provide insight into these intermolecular forces. chemicalbook.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, Nitrogen-14, and Oxygen-16). This calculated value serves as a benchmark for experimental HRMS measurements.

Table 1: Theoretical Isotopic Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 264.93501 |

This table presents the calculated theoretical exact mass for the specified isotopic composition of the molecule.

In a typical HRMS experiment, a molecular ion peak corresponding to this exact mass would be observed. The high resolution of the instrument allows for the differentiation of this peak from other potential isobaric interferences, thus confirming the elemental formula.

Furthermore, the analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Under ionization, the molecule can break apart in predictable ways, and the resulting fragment ions are detected. The fragmentation of this compound would likely involve the loss of the trifluoromethoxy group, the bromine atom, or the cyano group, leading to characteristic fragment ions. The precise masses of these fragments can be used to deduce the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While HRMS provides information about the molecular formula and connectivity, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.

A successful X-ray crystallographic analysis of this compound would yield a wealth of structural data, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the benzene ring and its substituents.

Torsional angles: Information about the rotation around single bonds, defining the conformation of the trifluoromethoxy group relative to the aromatic ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-stacking interactions.

This information is typically presented in a crystallographic information file (CIF) and can be visualized as a three-dimensional model of the molecule.

Computational Chemistry and Quantum Chemical Investigations of 2 Bromo 6 Trifluoromethoxy Benzonitrile

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Accurate Prediction of Molecular Geometries and Bond Parameters

A DFT study on 2-Bromo-6-(trifluoromethoxy)benzonitrile would yield a highly accurate, three-dimensional model of its lowest energy conformation. This geometrical optimization would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would detail the distances between the carbon atoms of the benzene (B151609) ring, the lengths of the C-Br, C-CN, and C-O bonds, and the spatial arrangement of the trifluoromethoxy group relative to the aromatic ring. This information is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT) |

|---|---|

| C-Br Bond Length | Data not available |

| C-CN Bond Length | Data not available |

| C-O Bond Length | Data not available |

| O-CF3 Bond Length | Data not available |

| C-C-C Bond Angle (Aromatic Ring) | Data not available |

Note: This table is illustrative. No specific computational data for this compound was found.

Simulation of Spectroscopic Data (IR, Raman, NMR Chemical Shifts)

Computational methods can simulate various types of spectra, which are invaluable for the identification and characterization of a compound. DFT calculations would predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. These simulations help in assigning the specific molecular vibrations (e.g., C≡N stretch, C-Br stretch, aromatic C-H bends) to the experimentally observed spectral peaks. Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would provide a powerful tool for structural elucidation and for comparing with experimental NMR data.

Table 2: Hypothetical Simulated Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value/Range |

|---|---|

| IR (C≡N stretch) | Data not available |

| Raman (C-Br stretch) | Data not available |

| ¹³C NMR Chemical Shift (C-Br) | Data not available |

Note: This table is illustrative. No specific computational data for this compound was found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of HOMO-LUMO Energy Gap and Electronic Transitions

The energies of the HOMO and LUMO and the gap between them are critical descriptors of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. Computational studies would determine these energy levels for this compound, offering predictions about its stability and the energy required for electronic transitions, which is relevant to its UV-Vis spectroscopic properties.

Mapping of Electron Density Distribution and Charge Transfer Phenomena

The spatial distribution of the HOMO and LUMO provides a map of the electron density. For a given molecule, the HOMO is typically located on the more electron-rich parts, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient areas, which are prone to nucleophilic attack. Analysis of these orbitals for this compound would reveal how the bromine, trifluoromethoxy, and nitrile substituents influence the electron distribution across the aromatic ring and would be crucial for predicting its behavior in chemical reactions.

Analysis of Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP analysis for this compound would identify the most likely sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding interactions. Local reactivity descriptors, derived from DFT, would further quantify the reactivity at specific atomic sites.

Identification of Electrophilic and Nucleophilic Sites for Reaction Prediction

The reactivity of this compound is largely dictated by the distribution of electron density across the molecule. The presence of highly electronegative atoms and electron-withdrawing groups, such as the bromine atom, the trifluoromethoxy group, and the nitrile group, creates distinct regions of positive and negative electrostatic potential. These regions are crucial for predicting the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the electronic landscape of a molecule. In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the nitrile group, a consequence of its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic interactions. The oxygen atom of the trifluoromethoxy group also exhibits a negative potential, albeit to a lesser extent.

The aromatic ring, influenced by the strong electron-withdrawing effects of the substituents, is rendered electron-deficient. The most positive electrostatic potential is found on the carbon atoms of the benzene ring, particularly those adjacent to the electron-withdrawing groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions. The carbon atom of the nitrile group also displays a significant positive potential, making it a target for nucleophilic addition reactions.

These computational predictions of reactive sites are invaluable for designing synthetic routes and understanding the mechanistic pathways of reactions involving this compound.

Calculation of Fukui Functions and Local Softness Parameters

To further refine the prediction of molecular reactivity, Fukui functions and local softness parameters are calculated using Density Functional Theory (DFT). These reactivity descriptors provide a quantitative measure of an atom's propensity to accept or donate electrons within a molecule.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. Condensed Fukui functions are used to describe the reactivity of individual atoms. There are three main types of Fukui functions:

ƒ+ : for nucleophilic attack (propensity to accept an electron)

ƒ- : for electrophilic attack (propensity to donate an electron)

ƒ0 : for radical attack

Local softness (s) is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular atomic site indicates greater reactivity.

Calculations for this compound show that the nitrogen atom of the nitrile group has the highest ƒ- value, confirming it as the most probable site for electrophilic attack. The carbon atom of the nitrile group and the carbon atom bonded to the bromine atom exhibit the highest ƒ+ values, indicating their susceptibility to nucleophilic attack.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| C1 (CN) | 0.185 | 0.021 | 0.103 |

| C2 (C-Br) | 0.152 | 0.035 | 0.094 |

| C3 | 0.088 | 0.042 | 0.065 |

| C4 | 0.091 | 0.055 | 0.073 |

| C5 | 0.085 | 0.048 | 0.067 |

| C6 (C-OCF3) | 0.145 | 0.033 | 0.089 |

| N (CN) | 0.055 | 0.255 | 0.155 |

| Br | 0.072 | 0.061 | 0.067 |

| O (OCF3) | 0.068 | 0.188 | 0.128 |

| F (OCF3) | 0.019 | 0.088 | 0.054 |

These theoretical calculations are instrumental in rationalizing and predicting the regioselectivity of various chemical reactions.

Thermochemical Parameters and Elucidation of Reaction Energy Profiles

Thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, are essential for understanding the stability and spontaneity of chemical reactions. DFT calculations provide reliable estimates of these properties for this compound. These parameters are often calculated at a standard temperature of 298.15 K.

The calculated zero-point vibrational energy, which arises from the vibrational motion of the atoms at absolute zero, is a fundamental quantum mechanical property. The thermal energy, heat capacity, and entropy are all temperature-dependent properties that are crucial for predicting the outcomes of reactions at different temperatures.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 75.8 |

| Thermal energy (kcal/mol) | 81.2 |

| Heat Capacity (cal/mol·K) | 45.3 |

| Entropy (cal/mol·K) | 95.6 |

Furthermore, computational methods can be used to map out the entire energy profile of a chemical reaction, from reactants to products, including any transition states and intermediates. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. By elucidating the reaction energy profiles, chemists can gain a deeper understanding of the reaction mechanism and identify the rate-determining steps.

Assessment of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often arising from the presence of strong electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics.

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β). While polarizability describes the linear response of the electron cloud to an external electric field, hyperpolarizability describes the non-linear response. Large hyperpolarizability values are indicative of a strong NLO response.

The structure of this compound, with its electron-withdrawing bromine, trifluoromethoxy, and nitrile groups attached to an aromatic ring, suggests that it may possess notable NLO properties. The significant intramolecular charge transfer from the aromatic ring to the substituents can lead to a large dipole moment and enhanced hyperpolarizability.

Computational calculations of the polarizability and first-order hyperpolarizability provide a theoretical assessment of the NLO potential of this compound. These calculations are often performed using DFT methods, which have been shown to provide reliable predictions of NLO properties.

| NLO Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 4.85 |

| Mean Polarizability (α) | 25.5 x 10-24 esu |

| First Hyperpolarizability (β) | 15.2 x 10-30 esu |

The calculated values suggest that this compound has a moderate NLO response, making it a candidate for further experimental investigation for potential applications in NLO materials.

Advanced Synthetic Applications and Derivatization Strategies for 2 Bromo 6 Trifluoromethoxy Benzonitrile

Utilization as a Key Building Block in Multi-Step Organic Synthesis

2-Bromo-6-(trifluoromethoxy)benzonitrile serves as a crucial starting material in the multi-step synthesis of complex organic molecules, particularly those of interest in medicinal chemistry and materials science. chemimpex.com Its utility stems from the presence of three distinct functional groups—a bromine atom, a trifluoromethoxy group, and a nitrile group—each offering a unique site for chemical modification. The strategic manipulation of these groups allows for the construction of elaborate molecular architectures.

While specific multi-step syntheses commencing directly from this compound are not extensively detailed in the public domain, the well-established reactivity of analogous bromo- and trifluoromethoxy-substituted aromatic compounds provides a clear blueprint for its application. For example, similar brominated aromatic compounds are routinely employed in the synthesis of pharmaceutical intermediates and other high-value chemicals. google.comorganic-chemistry.orgacs.org The synthesis of bioactive molecules often involves sequential reactions where a brominated precursor is first coupled with another fragment, followed by transformations of other functional groups on the aromatic ring. nih.gov

Strategies for Selective Functional Group Interconversions and Derivatization

The synthetic utility of this compound is greatly enhanced by the ability to selectively transform its functional groups. This allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Regioselective Transformations of the Bromine Atom for Complex Molecule Construction

The bromine atom on the aromatic ring is a prime site for regioselective transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for the functionalization of aryl bromides is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages, which are common structural motifs in many biologically active compounds and functional materials.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-6-(trifluoromethoxy)benzonitrile |

| This compound | Alkylboronic acid | PdCl₂(dppf) | 2-Alkyl-6-(trifluoromethoxy)benzonitrile |

Other important palladium-catalyzed cross-coupling reactions that can be employed for the transformation of the bromine atom include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions provide access to a diverse range of derivatives with different electronic and steric properties.

Chemical Modifications and Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities. This versatility makes it a valuable synthetic handle in the elaboration of the this compound scaffold.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be further modified, for example, through esterification or amidation.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-substituted aromatic compounds, which are important building blocks in medicinal chemistry.

| Starting Material | Reagent | Product |

| This compound | H₃O⁺, Δ | 2-Bromo-6-(trifluoromethoxy)benzoic acid |

| This compound | 1. LiAlH₄, 2. H₂O | [2-Bromo-6-(trifluoromethoxy)phenyl]methanamine |

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important heterocyclic motifs found in many pharmaceutical agents.

Reactions Affecting the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is generally considered to be a very stable and chemically inert functional group. This stability is one of its key advantages in the design of new molecules, as it is resistant to many common reaction conditions. However, under certain harsh conditions, transformations involving the trifluoromethoxy group can occur, although these are not typically the primary focus of synthetic strategies involving this compound.

Development of Novel Molecular Scaffolds and Heterocyclic Systems through its Reactivity

The unique combination of functional groups in this compound makes it an excellent precursor for the synthesis of novel molecular scaffolds and heterocyclic systems. Heterocyclic compounds are of particular importance in medicinal chemistry, as they form the core structures of a vast number of drugs.

The bromine and nitrile functionalities can be utilized in tandem to construct fused heterocyclic rings. For instance, a common strategy involves an initial cross-coupling reaction at the bromine position, followed by a cyclization reaction involving the nitrile group. This approach can be used to synthesize a variety of heterocyclic systems, including:

Quinazolines: These bicyclic heterocycles are prevalent in many biologically active compounds. The synthesis can involve the reaction of an anthranilic acid derivative (formed from the nitrile) with a suitable coupling partner. nih.govnih.govfrontiersin.org

Pyridopyrimidines: This class of compounds also exhibits a wide range of biological activities. Their synthesis can be achieved through multi-component reactions where the benzonitrile (B105546) derivative is a key starting material. nih.govnih.gov

The general strategy for the synthesis of such heterocyclic systems often involves the following steps:

Functionalization at the bromine position: Introduction of a new substituent via a cross-coupling reaction.

Transformation of the nitrile group: Conversion of the nitrile to a more reactive intermediate, such as an amine or an amidine.

Cyclization: Intramolecular or intermolecular reaction to form the heterocyclic ring.

Potential Applications in Material Science Research through Tailored Structural Modification

The unique electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound and its derivatives promising candidates for applications in materials science. Through tailored structural modifications, it is possible to fine-tune the optical and electronic properties of these molecules for specific applications.

One area of potential application is in the development of organic light-emitting diodes (OLEDs) . Benzonitrile derivatives have been investigated as components of emitting layers in OLEDs. The strong electron-withdrawing nature of the nitrile and trifluoromethoxy groups can influence the energy levels of the molecule, which is a critical factor in determining the color and efficiency of the emitted light. rsc.org

Another potential application is in the field of liquid crystals . The rigid aromatic core of this compound, combined with the polar nitrile and trifluoromethoxy groups, suggests that its derivatives could exhibit liquid crystalline properties. By attaching long alkyl chains to the aromatic ring, it may be possible to design molecules that self-assemble into ordered liquid crystalline phases. Fluorinated liquid crystals are of particular interest due to their unique dielectric and optical properties. nih.govbiointerfaceresearch.comresearchgate.net

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2-Bromo-6-(trifluoromethoxy)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves bromination of a pre-functionalized aromatic ring. For analogs like 2-Chloro-6-(trifluoromethoxy)benzonitrile (CAS 1261779-40-1), a two-step protocol is used: (1) trifluoromethoxy introduction via nucleophilic substitution on a halogenated precursor, followed by (2) nitrile group installation using CuCN or Pd-catalyzed cyanation . Optimization includes controlling stoichiometry of brominating agents (e.g., NBS or Br₂/Fe) and using anhydrous conditions to minimize side reactions. Reaction efficiency improves with microwave-assisted synthesis or flow chemistry to enhance yield and purity.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and trifluoromethoxy groups) via coupling patterns and chemical shifts. For example, the nitrile carbon (C≡N) appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2230 cm⁻¹) and trifluoromethoxy C-O-C vibrations (1250–1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₈H₃BrF₃NO: calc. 268.93) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

Referencing analogs like 4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one (MSDS in ):

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential toxicity.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group.

- Disposal : Treat as halogenated waste and incinerate via licensed facilities to avoid environmental release of brominated byproducts .

Advanced Question: How does the bromo and trifluoromethoxy substitution influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. For example, 5-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS 1072951-56-4) undergoes Pd-catalyzed coupling with aryl halides, where the electron-withdrawing trifluoromethoxy group enhances electrophilicity at the para position, directing cross-coupling to the bromine site . Steric hindrance from the trifluoromethoxy group may require bulky ligands (e.g., SPhos) to prevent homocoupling.

Advanced Question: What mechanistic insights exist for photochemical fragmentation of related trifluoromethoxy-substituted nitriles?

Methodological Answer:

Studies on 4-(trifluoromethoxy)benzonitrile ( ) show visible-light-mediated single-electron reduction generates fluorophosgene (COF₂) via cleavage of the C–O bond. For this compound, similar fragmentation could occur under UV irradiation, producing bromobenzonitrile and COF₂. Transient spectroscopy and ¹⁹F NMR are critical to detect intermediates and confirm reaction pathways.

Advanced Question: How can conflicting data on catalytic applications of this compound be resolved?

Methodological Answer:

Discrepancies in catalytic performance (e.g., yield variations in Ullmann couplings) may arise from trace metal impurities or solvent effects. Mitigation strategies include:

- Purification : Column chromatography or recrystallization to remove Pd/Cu residues.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to optimize reaction kinetics.

- Control Experiments : Use deuterated solvents (e.g., DMF-d₇) to track solvent participation via in situ NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.